N-(6-cyanopyridin-3-yl)acetamide
Description
Contextualization within Pyridine (B92270) and Acetamide (B32628) Chemical Space
The chemical structure of N-(6-cyanopyridin-3-yl)acetamide is defined by its core components: a pyridine ring and an acetamide group. The pyridine ring is a fundamental six-membered heterocyclic aromatic compound containing one nitrogen atom, and it is an integral part of various natural products with therapeutic importance. unal.edu.co Pyridine-based compounds are central to the development of new therapeutic drugs due to their diverse pharmacological properties and wide-ranging activities. nih.gov The pyridine moiety is a versatile building block in the synthesis of biologically active compounds and natural products. nih.gov
The acetamide group, on the other hand, consists of an acetyl group linked to a nitrogen atom. Acetamide derivatives are recognized for their utility as precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net The incorporation of an acetamide functional group can influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for interactions with biological targets. Aniline-based amides, a related class, have been synthesized and explored for applications in materials science, demonstrating the broad utility of the amide linkage. mdpi.com N-pyridin-3-ylacetamide, a related compound, is classified as a member of the pyridines. nih.gov
The combination of these two chemical entities in this compound creates a molecule with potential for specific chemical reactivity and biological activity, situated at the intersection of two vast and well-explored chemical spaces.
| Chemical Moiety | Key Characteristics | Relevance in Chemical Research |
|---|---|---|
| Pyridine | Aromatic heterocyclic amine with one nitrogen atom. | Core structure in many pharmaceuticals and natural products; exhibits a wide range of biological activities. unal.edu.conih.gov |
| Acetamide | A functional group containing a methyl group single-bonded to a carbonyl and an amine. | Common in biologically active compounds; serves as a versatile synthetic precursor for various heterocycles. researchgate.net |
Historical Perspective of Cyanopyridine Derivatives in Research
Cyanopyridines, which are pyridine rings substituted with a cyano group (-CN), have long been a subject of interest in chemical research. Their synthesis and applications have been documented for decades, initially recognized for their utility as intermediates in the pharmaceutical, dye, and agrochemical industries. unal.edu.co Historically, the introduction of a cyano group onto a pyridine ring often involved harsh reaction conditions, including the use of heavy metal cyanides like cuprous cyanide, which presented challenges in terms of yield and toxic waste, particularly on an industrial scale. google.com
Over the years, research has focused on developing more efficient and environmentally benign methods for the synthesis of cyanopyridines. google.com This has led to a deeper exploration of their chemical properties and a significant expansion of their known biological activities. unal.edu.co Researchers have systematically investigated the diverse pharmacological effects of cyanopyridine derivatives, revealing their potential in a multitude of therapeutic areas. nih.gov These compounds have been studied for their anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's disease activities, among others. nih.gov The ongoing synthesis of novel cyanopyridine derivatives continues to be an active area of organic chemistry, driven by their broad spectrum of biological activities. unal.edu.co
| Era | Key Developments in Cyanopyridine Research |
|---|---|
| Early Industrial Chemistry | Recognized as key intermediates for dyes, pharmaceuticals, and agrochemicals. unal.edu.co Synthesis often relied on methods using heavy metals. google.com |
| Late 20th - Early 21st Century | Development of improved, higher-yielding, and more environmentally friendly synthetic processes. google.com |
| Contemporary Research | Extensive investigation into a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov Focus on structure-activity relationships and mechanisms of action. nih.gov |
Significance of the this compound Scaffold in Chemical Biology
The this compound scaffold, which combines the cyanopyridine core with an acetamide linker, holds particular significance in the field of chemical biology. This specific arrangement of functional groups makes it a promising candidate for the development of targeted therapeutic agents, particularly as enzyme inhibitors. nih.gov
Cyanopyridine derivatives have shown considerable potential as kinase inhibitors and cytotoxic agents, making them attractive for anticancer drug development. nih.gov For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated anti-proliferative effects against various cancer cell lines. nih.gov Furthermore, compounds containing a 2-((3-cyanopyridin-2-yl)thio)acetamide structure have been identified as inhibitors of human lactate (B86563) dehydrogenase A (LDHA), an enzyme that is a key target in oncology. nih.gov The acetamide portion of the scaffold plays a crucial role in mediating interactions with biological targets, often through hydrogen bonding, and can be modified to fine-tune the molecule's activity and properties. The structure-activity relationships of related pyridine-3-carboxamide (B1143946) analogs have shown that the nature and position of substituents strongly influence their biological effects. nih.gov
The strategic combination of the biologically active cyanopyridine moiety with the versatile acetamide linker within the this compound scaffold provides a valuable framework for designing molecules with specific inhibitory actions against various biological targets.
| Scaffold Component | Contribution to Biological Significance | Example Therapeutic Area/Target |
|---|---|---|
| Cyanopyridine | Exhibits a broad range of biological activities; known to act as enzyme inhibitors. nih.gov | Anticancer (e.g., kinase inhibitors, cytotoxic agents). nih.govnih.gov |
| Acetamide Linker | Participates in binding to biological targets; allows for structural modifications to optimize activity. | Enzyme inhibition (e.g., Lactate Dehydrogenase A). nih.gov |
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-(6-cyanopyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)10-5-8/h2-3,5H,1H3,(H,11,12) |
InChI Key |
NFWMECNXXRBNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 6 Cyanopyridin 3 Yl Acetamide
Established Synthetic Routes for N-(6-cyanopyridin-3-yl)acetamide
The synthesis of this compound is typically achieved through a two-step process: the formation of its precursor, 5-amino-2-cyanopyridine, followed by an acylation reaction. Several strategies exist for the synthesis of the cyanopyridine core.
Nucleophilic Aromatic Substitution Approaches
A primary route to the key intermediate, 5-amino-2-cyanopyridine, involves the nucleophilic aromatic substitution (SNAr) of a halogenated cyanopyridine. In this approach, a starting material such as 6-chloropyridine-3-carbonitrile is reacted with ammonia (B1221849) or an ammonia equivalent. The electron-withdrawing nature of the cyano group and the ring nitrogen atom facilitates the displacement of the halide by the nucleophilic amine.
A patented industrial method describes the reaction of a halogenocyanopyridine with ammonia in a solvent like N-methylpyrrolidone under pressure. google.com This process is designed to suppress the hydrolysis of the cyano group, a common side reaction, thereby achieving high yields and purity without the need for complex purification steps. google.com The use of polyethylene (B3416737) glycol (PEG-400) as a green, recyclable solvent has also been shown to be effective for SNAr reactions on various nitrogen-containing fused heterocycles, offering excellent yields in short reaction times. nih.gov
| Starting Material | Reagent | Solvent | Temperature (°C) | Pressure (kPa) | Yield (%) | Purity (%) | Reference |
| 6-chloropyridine-3-carbonitrile | Ammonia | N-methylpyrrolidone | 150 | 700 | 91.9 | 99.7 | google.com |
| 6-chloropyridine-3-carbonitrile | Ammonia | N-methylpyrrolidone | 160 | 900 | 92.3 | 99.7 | google.com |
| 6-chloropyridine-3-carbonitrile | Ammonia | N-methylpyrrolidone | 170 | 1200 | 91.2 | 99.6 | google.com |
Amidation and Acylation Strategies
Once the 5-amino-2-cyanopyridine precursor is obtained, the final step is a straightforward amidation or acylation reaction. sigmaaldrich.com This transformation involves treating the amino group with an acetylating agent to form the acetamide (B32628) functionality.
Common acetylating agents for this reaction include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl if acetyl chloride is used) or in a suitable solvent. The synthesis of related acetamide structures often involves refluxing the amine with acetic anhydride in a solvent like acetonitrile. mdpi.com
| Amine Precursor | Acetylating Agent | Solvent | Conditions | Product | Reference |
| 5-Amino-2-cyanopyridine | Acetic Anhydride | Acetonitrile / Pyridine (B92270) | Reflux | This compound | mdpi.com |
| 2,5-dibromoaniline | Acetic Anhydride | Acetonitrile | Reflux, H₂SO₄ (cat.) | N-(2,5-dibromophenyl)acetamide | mdpi.com |
Multi-component Reaction Pathways for Cyanopyridine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the 2-amino-3-cyanopyridine (B104079) scaffold, which is isomeric to the precursor of the title compound but highlights a key synthetic strategy for this class of molecules. scielo.brmdpi.comtandfonline.com These one-pot reactions involve the combination of three or more starting materials to form a complex product, minimizing waste and simplifying purification processes.
A common MCR for cyanopyridine synthesis involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonia source like ammonium (B1175870) acetate. scielo.brmdpi.com The reaction mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final pyridine ring. mdpi.comresearchgate.net This strategy allows for the generation of a diverse library of substituted cyanopyridines by varying the initial components. nih.govorientjchem.orgnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Yield (%) | Reference |
| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | Copper Nanoparticles on Charcoal | Good to Excellent | scielo.br |
| Aromatic Aldehyde | Ketone/Cyclohexanone | Malononitrile | Ammonium Acetate | Nanostructured Na₂CaP₂O₇ | 84-94 | mdpi.com |
| Aromatic Aldehyde | Cyclohexanone | Malononitrile | Amines | Fructose (B13574) / Maltose (B56501) | Good to Excellent | tandfonline.com |
Optimization of Synthetic Reaction Conditions for this compound
Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic and environmental viability of the synthesis of this compound and its precursors.
Solvent Effects and Reaction Catalysis
The choice of solvent and catalyst significantly influences the outcome of the synthesis. In the SNAr synthesis of 5-amino-2-cyanopyridine, polar aprotic solvents like N-methylpyrrolidone are effective. google.com For MCRs leading to cyanopyridines, studies have shown that polar solvents can increase the reaction rate, with a mixture of water and ethanol (B145695) often being an optimal choice. tandfonline.com However, solvent-free conditions have also been successfully employed, offering a greener alternative. mdpi.com
A variety of catalysts have been developed to improve the efficiency of cyanopyridine synthesis. These include heterogeneous and recyclable catalysts like copper nanoparticles on charcoal (Cu/C) and nanostructured diphosphates (Na₂CaP₂O₇), which can be easily recovered and reused. scielo.brmdpi.com Even simple, green catalysts like fructose and maltose have been shown to be effective. tandfonline.com
| Reaction Type | Solvent | Catalyst | Key Finding | Reference |
| MCR | Ethanol | Copper Nanoparticles on Charcoal | Catalyst is recyclable up to 8 times with consistent activity. | scielo.br |
| MCR | Solvent-free | Nanostructured Na₂CaP₂O₇ | Environmentally friendly, efficient, and reusable catalyst. | mdpi.com |
| MCR | Water/Ethanol (50/50) | Fructose | Polar solvents increase the reaction rate. | tandfonline.com |
| SNAr | PEG-400 | None | Green, biodegradable solvent leading to excellent yields. | nih.gov |
Temperature and Pressure Influence on Synthesis
Temperature and pressure are critical parameters, particularly in the synthesis of the 5-amino-2-cyanopyridine intermediate via SNAr. Carrying out the amination of halogenocyanopyridines under elevated pressure (100 kPa to 10,000 kPa) and temperature (e.g., 150-170 °C) is crucial for preventing the hydrolysis of the nitrile group and driving the reaction to completion with high selectivity. google.com
For MCRs, the reaction temperature affects the rate of reaction. Many of these reactions are performed at elevated temperatures, such as 80 °C or under reflux, to ensure a reasonable reaction time. mdpi.comresearchgate.net Kinetic studies on a four-component reaction for 2-amino-3-cyanopyridine synthesis determined the activation energy (Ea) to be 28.97 ± 0.21 kJ mol⁻¹, indicating that the reaction is chemically controlled and benefits from increased temperature. tandfonline.com
| Reaction Type | Temperature (°C) | Pressure | Influence | Reference |
| SNAr | 150-170 | 700-1200 kPa | Suppresses side reactions (cyano group hydrolysis), high yield. | google.com |
| MCR | 80 | Atmospheric | Good to outstanding yields in a short time. | mdpi.com |
| MCR | Reflux | Atmospheric | Product obtained in good yields (e.g., 80% in DMF). | researchgate.net |
Microwave-Assisted Synthesis of this compound Analogs
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. nih.govsemanticscholar.org This methodology has been successfully applied to the synthesis of various acetamide and pyridine derivatives, including analogs of this compound.
The core advantage of microwave irradiation lies in its ability to directly and efficiently heat the entire reaction mixture, leading to a rapid rise in temperature. researchgate.net For the synthesis of acetamide analogs, microwave-assisted approaches typically involve the reaction of an aminopyridine precursor with an acetylating agent. For instance, the synthesis of related N-pyridinyl acetamides has been achieved by reacting the corresponding aminopyridine with reagents like chloroacetyl chloride under microwave irradiation. nih.gov
A study by El-Borai et al. demonstrated the efficiency of microwave irradiation in the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting shortened reaction times and improved yields over traditional heating. nih.gov Similarly, Chavan and colleagues reported the microwave-assisted synthesis of 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, confirming the superiority of microwave heating in terms of reaction speed and yield. jchps.com These examples underscore the potential for applying MAOS to the efficient production of this compound and its analogs, a process that would likely involve reacting 5-amino-2-cyanopyridine with a suitable acetylating agent.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Type | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several hours (e.g., 10 hrs) | Lower | nih.govjchps.com |
Derivatization Strategies for this compound Analogs
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analog libraries. These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery programs.
Substitution Reactions on the Pyridine Ring System
The pyridine ring in this compound is susceptible to various substitution reactions. The electronic properties of the ring, influenced by the electron-withdrawing cyano group and the acetamido group, dictate the regioselectivity of these transformations.
Recent studies have explored the functionalization of pyridine rings through methods such as triborane (B₃H₇)-mediated reactions. nih.gov This method allows for the formation of stable dearomatized intermediates, facilitating C(sp²)–H functionalization under mild conditions. The presence and nature of electron-withdrawing groups, such as the cyano group, can significantly affect the yields of such substitution reactions. nih.gov The synthesis of complex analogs like N-[4-[2-amino-6-(2-chlorophenyl)-3-cyanopyridin-4-yl]phenyl]acetamide demonstrates that multiple substitutions on the pyridine core are achievable, introducing chloro and amino groups to a cyanopyridine scaffold. nih.gov
Modifications of the Acetamide Moiety
The acetamide group provides a versatile handle for structural modifications. The amide bond itself can be formed through various coupling reactions, and the acetyl group can be replaced with other acyl groups to probe the effects of chain length, branching, or the introduction of different functional groups.
Research into new ketolides has involved preparing analogs with an N-aryl-alkyl acetamide moiety. nih.gov This strategy involves extending the alkyl chain or modifying the terminal group of the amide side chain. For example, replacing the acetyl group with a propionamide (B166681) moiety has been explored. nih.gov Furthermore, the synthesis of 2-oxazolidinone (B127357) derivatives has involved extensive modifications of an N-acetyl side chain, demonstrating the chemical tractability of this part of the molecule for creating diverse analogs. nih.gov
Heterocyclic Ring Annulation and Hybridization Strategies
Fusing additional heterocyclic rings onto the pyridine core of this compound represents an advanced derivatization strategy. This approach can significantly alter the three-dimensional shape and electronic properties of the molecule.
One common strategy involves the cyclocondensation of aminopyridine precursors with various reagents to build new ring systems. For example, imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridine (B139424) derivatives. ijpsonline.com Microwave-assisted synthesis has also been employed for [4+2] cycloaddition reactions to construct new pyridines, which could be adapted for annulation strategies starting from a functionalized this compound. nih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazole precursors further illustrates the principle of building fused ring systems, a strategy applicable to the aminopyridine nitrogen of the parent compound after potential hydrolysis of the amide. nih.gov
Analytical Methodologies for this compound Characterization and Purity Assessment
A comprehensive suite of analytical techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure.
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the pyridine ring, the NH proton of the amide, and the methyl protons of the acetyl group. For the precursor 3-Cyanopyridine (B1664610), aromatic protons appear in the range of 7.4-9.3 ppm. chemicalbook.com For related N-substituted acetamides, the methyl protons (CH₃) typically appear as a singlet around 1.7-2.2 ppm, while the amide proton (NH) signal is a broad singlet. rsc.org
¹³C NMR: The carbon spectrum provides information on each unique carbon atom. Key signals would include those for the nitrile carbon (C≡N), the amide carbonyl carbon (C=O), the carbons of the pyridine ring, and the methyl carbon. In related N-aryl acetamides, the carbonyl carbon resonates around 170 ppm, and the methyl carbon is observed near 22 ppm. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups.
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H bond of the secondary amide. nih.gov
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the nitrile group. The precursor 3-Pyridinecarbonitrile shows a strong nitrile band. nist.gov
C=O Stretch: A strong absorption between 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretch). nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For N-(3-cyanopyridin-2-yl)acetamide, a regioisomer, the predicted monoisotopic mass is 161.05891 Da. uni.lu The mass spectrum of N-(6-methoxypyridin-3-yl)acetamide, an analog, has also been reported, aiding in the interpretation of fragmentation patterns for this class of compounds. nih.gov
Table 2: Key Spectroscopic Data for Characterizing this compound and Analogs
| Technique | Functional Group / Moiety | Typical Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| ¹H NMR | Acetyl (CH₃) | ~1.7 - 2.2 ppm (singlet) | rsc.org |
| Amide (NH) | Variable (broad singlet) | rsc.org | |
| Pyridine (Ar-H) | ~7.0 - 9.0 ppm (multiplets) | chemicalbook.com | |
| ¹³C NMR | Carbonyl (C=O) | ~170 ppm | rsc.org |
| Acetyl (CH₃) | ~22 ppm | rsc.org | |
| IR | Amide (N-H) | ~3300 - 3500 cm⁻¹ | nih.gov |
| Nitrile (C≡N) | ~2220 - 2240 cm⁻¹ | nist.gov | |
| Carbonyl (C=O) | ~1650 - 1680 cm⁻¹ | nih.gov |
| MS | Molecular Ion [M+H]⁺ | Expected m/z ~162.066 | uni.lu |
Chromatographic Purity Determination (e.g., Liquid Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)
The purity of this compound is a critical parameter, ensuring the quality and consistency of the compound for its intended applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for the purity assessment of this and related pharmaceutical intermediates. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the main compound and any potential process-related impurities or degradation products.
The development of a robust chromatographic method for this compound involves a systematic optimization of various parameters to achieve a good resolution, peak shape, and a reasonable analysis time. The choice of the stationary phase, mobile phase composition, and detector settings are all crucial for a successful separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in synthetic chemistry. For this compound, a reversed-phase HPLC method is typically suitable. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
A typical HPLC method for the analysis of this compound would be developed and validated to assess its purity. The method validation would generally adhere to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.
Below are representative tables detailing a hypothetical, yet scientifically plausible, HPLC method for the purity determination of this compound, along with illustrative purity data.
Table 1: HPLC Method Parameters for Purity Determination of this compound
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Acetonitrile/Water (50:50) |
Table 2: Illustrative HPLC Purity Data for this compound
| Peak Name | Retention Time (min) | Area (%) |
| Impurity 1 | 4.8 | 0.08 |
| Impurity 2 | 7.2 | 0.15 |
| This compound | 12.5 | 99.72 |
| Impurity 3 | 15.1 | 0.05 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of unknown impurities by providing molecular weight information. For this compound, an LC-MS method can be developed to confirm the identity of the main peak and to characterize any co-eluting or minor impurities that may not be resolved by HPLC-UV alone.
Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode.
Table 3: LC-MS Method Parameters for this compound
| Parameter | Condition |
| Instrument | Liquid Chromatograph coupled to a Mass Spectrometer |
| Chromatographic Conditions | Same as HPLC method (Table 1) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Mass Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ for this compound (C₈H₇N₃O, MW = 161.16) at m/z 162.1. Any impurities would be identified by their respective [M+H]⁺ ions, aiding in their structural elucidation.
The combination of HPLC and LC-MS provides a comprehensive profile of the purity of this compound, ensuring its suitability for further synthetic steps or other applications.
Structure Activity Relationship Sar Studies of N 6 Cyanopyridin 3 Yl Acetamide Derivatives
Core Scaffold Modifications and Their Biological Implications
The core scaffold of N-(6-cyanopyridin-3-yl)acetamide serves as a versatile template for the design of biologically active molecules. Modifications to this core structure, such as the introduction of additional rings or alterations to the pyridine (B92270) and acetamide (B32628) moieties, have profound effects on the compound's biological profile.
Studies on related pyridine derivatives have shown that the pyridine ring is a crucial component for activity. nih.gov For instance, the fusion of other heterocyclic rings to the pyridine core has been a common strategy to enhance biological effects. In a series of novel pyridine and thienopyridine derivatives, the pyridinethione precursor, derived from the reaction of a chalcone (B49325) with 2-cyanothioacetamide, was used to synthesize various thienopyridine derivatives. researchgate.net These modifications resulted in compounds with significant antimicrobial activity. researchgate.net
Furthermore, the introduction of bulky substituents or fused ring systems can significantly impact activity. For example, in a series of nicotinonitrile derivatives, the presence of a naphthalene (B1677914) moiety at the 6-position of the pyridine ring was explored. nih.gov The subsequent reactions of these scaffolds to form various heterocyclic systems revealed potent cytotoxic effects against several cancer cell lines. nih.gov
The exploration of dihydropyridone scaffolds, which share structural similarities with the pyridine core, has also provided valuable SAR insights. A library of 3-hydroxy-2,3-dihydropyridones demonstrated antiandrogen activity, highlighting the importance of the core ring structure in defining the biological target.
The following table summarizes the biological implications of modifying the core scaffold of related pyridine derivatives.
| Core Scaffold Modification | Biological Implication | Target/Activity | Reference |
| Fusion of a thiophene (B33073) ring to the pyridine core | Enhanced antimicrobial activity | Antimicrobial | researchgate.net |
| Introduction of a naphthalene moiety | Potent cytotoxic effects | Anticancer | nih.gov |
| Conversion to a dihydropyridone scaffold | Antiandrogen activity | Androgen Receptor |
Substituent Effects on the Pyridine Ring and Acetamide Linker
The nature and position of substituents on both the pyridine ring and the acetamide linker are critical determinants of the biological activity of this compound derivatives.
The electronic properties of substituents on the pyridine ring play a significant role in modulating the biological activity of these compounds. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the molecule's interaction with its biological target.
In studies of pyridine derivatives for antibacterial activity, it was observed that the presence of EWGs on substituted pyridines generally enhanced their antibacterial potential. nih.gov This is likely due to the increased polarity and potential for hydrogen bonding interactions. nih.gov Conversely, for ring-fused pyridines, EDGs were found to be more favorable for antibacterial activity. nih.gov
In the context of kinase inhibition, the electronic nature of substituents also plays a pivotal role. For N6-benzoyladenine derivatives, which share some structural similarities with the acetamide linkage, the introduction of electron-donating substituents like alkoxy groups on the benzoyl ring resulted in stronger BRD4 inhibitory activity compared to derivatives with electron-withdrawing substituents. researchgate.net This suggests that a more electron-rich aromatic system might be favorable for binding to the target protein. researchgate.net
Research on 1,3-diphenylprop-2-yn-1-one derivatives reacting with Ru₃(CO)₁₂ showed that an electron-withdrawing group facilitates certain reaction pathways, while an electron-donating group favors others, underscoring the significant role of electronic effects in determining chemical reactivity and, by extension, biological interactions. researchgate.net
The table below illustrates the influence of electronic effects of substituents on the biological activity of related pyridine derivatives.
| Substituent Type | Position | Effect on Biological Activity | Target/Activity | Reference |
| Electron-Withdrawing Group (EWG) | Pyridine Ring | Enhanced Activity | Antibacterial | nih.gov |
| Electron-Donating Group (EDG) | Fused Pyridine Ring | Enhanced Activity | Antibacterial | nih.gov |
| Electron-Donating Group (Alkoxy) | Benzoyl Ring (analogous to acetamide) | Increased Potency | BRD4 Inhibition | researchgate.net |
Halogen atoms, owing to their unique electronic and steric properties, are often introduced into bioactive molecules to modulate their activity. The impact of halogenation on the biological activity of this compound derivatives has been a subject of investigation.
In a study on 3-phenylcoumarin (B1362560) derivatives as monoamine oxidase B (MAO-B) inhibitors, the introduction of a fluorine atom at the 3'-position of the phenyl ring was a feature of some of the most potent compounds. frontiersin.org For instance, compound 22 (3-(3-fluoro-4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one) demonstrated significant inhibitory activity. frontiersin.org
The following table presents data on the impact of halogenation on the biological activity of related compounds.
| Compound | Halogen and Position | Biological Activity (IC₅₀ or % Inhibition) | Target | Reference |
| 22 | 3'-Fluoro | Potent MAO-B inhibitor | MAO-B | frontiersin.org |
| N-benzoyl-N'-2,4-dichloro-phenylthiourea | 2,4-Dichloro | Predicted high antiviral activity (Docking Score: -9.12 kcal/mol) | SARS-CoV-2 | ubaya.ac.id |
The size and spatial arrangement of substituents (steric effects) on the this compound scaffold can significantly influence its binding affinity to the target protein.
The basicity of aminopyridines, which is a key factor in their biological activity, is influenced by both the nitrogen on the pyridine ring and the amino group. researchgate.net Steric hindrance around these basic centers can affect their ability to form crucial interactions with biological targets. researchgate.net
Pharmacophore Elucidation and Development
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models have been developed to guide the design of more potent inhibitors.
A pharmacophore model for arylpiperazine amide derivatives as BACE1 inhibitors was successfully built and validated. nih.gov This model consisted of specific features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, which were found to be crucial for inhibitory activity. nih.gov Although this study was on a different class of compounds, the principles of pharmacophore modeling are applicable to the development of this compound derivatives. The identification of a pharmacophore for a series of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE1 inhibitors allowed for the design and synthesis of new compounds with improved activity. nih.gov Compound 33d from this study, which fit the pharmacophore model well, exhibited the highest BACE1 inhibitory activity. nih.gov
Conformational Analysis and Bioactive Conformation of this compound
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule, which can provide insights into its bioactive conformation—the specific shape it adopts when binding to its target.
The conformational properties of the acetamide group are of particular interest. Computational studies on the acetamide molecule have shown that while the ground state is planar, electronic excitation can lead to pyramidalization of the CCON and CNH₂ fragments. researchgate.net The rotational barrier around the C-N bond is also a key conformational parameter.
For larger, more complex molecules, the bioactive conformation may not be the most stable conformation in solution. For instance, in the case of oxytocin, its predominant conformation in water is not the one it adopts when binding to its receptor, suggesting a process of conformational selection or induced fit upon binding.
The conformational analysis of a related compound, N-(6-sulfamoylpyridin-3-yl)acetamide, was performed using Density Functional Theory (DFT), and the optimized molecular structure was found to be consistent with the crystal structure determined by X-ray diffraction. This indicates that computational methods can provide reliable insights into the preferred conformation of such molecules.
Molecular Interactions and Biological Target Elucidation for N 6 Cyanopyridin 3 Yl Acetamide
Identification of Putative Molecular Targets
Investigations into the broader class of cyanopyridine derivatives have identified several potential molecular targets, primarily centered on enzyme inhibition and the modulation of key cellular signaling pathways.
While specific enzyme inhibition data for N-(6-cyanopyridin-3-yl)acetamide is not detailed in the reviewed scientific literature, the cyanopyridine scaffold is a well-established pharmacophore for enzyme inhibition, particularly against various protein kinases and other enzymes implicated in disease. googleapis.comnih.gov
Research into cyanopyridine derivatives has revealed inhibitory activity against several key enzymes:
PIM-1 Kinase: The cyanopyridine structure is a known scaffold for inhibitors of PIM-1 Kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis, making it a target for cancer therapeutics. googleapis.com
EGFR and BRAFV600E: A study on novel hybrids incorporating a 3-cyanopyridone moiety demonstrated dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, which are critical drivers in several cancers. nih.gov The most effective compounds in this series exhibited potent antiproliferative activity with GI50 values as low as 25 nM. nih.gov
VEGFR-2: Certain 3-cyanopyridine-sulfonamide hybrids have been shown to be effective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One such compound demonstrated an IC50 value of 3.6 μM against VEGFR-2. ekb.eg
Indoleamine-2,3-dioxygenase 1 (IDO1): Through virtual screening and subsequent synthesis, the cyanopyridine scaffold was identified as a novel foundation for inhibitors of IDO1. nih.govresearchgate.net IDO1 is an enzyme that plays a critical role in tumor immune evasion by catabolizing tryptophan. nih.gov Derivatives based on this scaffold have shown submicromolar inhibitory activity against the purified human IDO1 enzyme. researchgate.net
Table 1: Enzyme Inhibition Data for Selected Cyanopyridine Derivatives This table presents data for compounds structurally related to this compound to illustrate the activity of the cyanopyridine scaffold. The specific target compound is not represented here.
| Compound Class | Target Enzyme | Key Derivative(s) | IC50 / Activity | Source(s) |
|---|---|---|---|---|
| 3-Cyanopyridone/Pyrazoline Hybrids | EGFR | Compound 30 | 68 nM | nih.gov |
| BRAFV600E | Compound 30 | 62 nM | nih.gov | |
| 3-Cyanopyridine-Sulfonamide Hybrids | VEGFR-2 | Compound 19 | 3.6 µM | ekb.eg |
| Cyanopyridine Scaffold Derivatives | IDO1 | LVS-019 | Submicromolar Activity | nih.govresearchgate.net |
Based on the reviewed scientific literature, no specific data from receptor binding assays or studies on receptor modulation for this compound are currently available.
The ability of cyanopyridine-containing molecules to modulate critical cellular pathways has been noted. Research on pyrazoline derivatives, which can be hybridized with cyanopyridine moieties, has indicated an ability to down-regulate the Wnt/β-catenin signaling pathway. nih.gov The Wnt pathway is fundamental in embryonic development and its dysregulation is a hallmark of numerous cancers. nih.gov While this does not constitute direct evidence for this compound, it suggests that the broader structural class may have the potential to interact with components of this pathway.
Mechanism of Action Elucidation
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activity of its structural analogues, a plausible mechanism involves the inhibition of key biochemical pathways essential for the proliferation and survival of pathological cells.
The likely mechanism of action for compounds based on the cyanopyridine scaffold involves the targeted inhibition of enzymes within critical biochemical pathways. By inhibiting kinases such as EGFR, BRAF, and VEGFR-2, these compounds can disrupt the downstream signaling cascades that promote cell growth, proliferation, and angiogenesis. nih.govekb.eg Furthermore, the inhibition of IDO1 represents a distinct immunomodulatory mechanism, where blocking tryptophan catabolism can reverse tumor-induced immune suppression and enhance anti-tumor immune responses. nih.govresearchgate.net
Specific target engagement studies for this compound are not reported in the available literature. However, computational methods have been employed for related compounds. For the cyanopyridine-based IDO1 inhibitors, molecular docking studies were used to predict the binding mode of the lead compound. nih.govresearchgate.net These computational studies suggested that the cyanopyridine scaffold fits within the enzyme's active site, providing a structural basis for its inhibitory activity and serving as a starting point for further optimization. nih.govresearchgate.net
Ligand-Protein Interaction Analysis
An exhaustive search of scientific literature and chemical databases for direct ligand-protein interaction analysis of this compound has yielded no specific binding data. While the broader class of cyanopyridine-based molecules has been explored for various therapeutic targets, including as kinase inhibitors, information remains elusive for this particular compound. nih.govnih.gov
There is no publicly accessible data detailing the half-maximal inhibitory concentration (IC50) or the dissociation constant (KD) for this compound against any biological target. Such values are fundamental in quantifying the potency of a compound's interaction with a protein. The absence of this information prevents a quantitative assessment of its biological activity.
Binding Affinity Data for this compound
| Target | IC50 (nM) | KD (nM) | Source |
|---|
A compound's selectivity is crucial for its potential as a therapeutic agent, as it indicates its specificity for the intended target over other proteins, which can help in minimizing off-target effects. nih.govresearchgate.net However, no selectivity profile for this compound has been published. This includes a lack of screening data against panels of kinases or other enzyme families, which is a common practice in drug discovery to ascertain a compound's specificity. nih.gov
Selectivity Profile of this compound
| Target | Binding/Inhibition (%) | Concentration (µM) | Source |
|---|
While related structures, such as certain cyanopyridone derivatives, have been investigated as potential anticancer agents with inhibitory action against targets like VEGFR-2 and HER-2, these findings cannot be directly extrapolated to this compound. nih.gov The specific substitution pattern of the subject compound dictates its unique physicochemical properties and, consequently, its interaction with biological macromolecules.
In Vitro Biological Evaluation of N 6 Cyanopyridin 3 Yl Acetamide
Cell-Based Assays for Biological Activity
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative activity of N-(6-cyanopyridin-3-yl)acetamide and its derivatives has been a subject of significant interest in oncological research. The pyridine (B92270) carbonitrile structure is considered a promising template for the design of new chemotherapeutic agents due to its observed in vitro anticancer activity against a variety of cancer cell lines. nih.gov
Derivatives of 3-cyanopyridine (B1664610) have demonstrated notable cytotoxic effects against various human cancer cell lines, including those of the prostate (PC-3), breast (MDA-MB-231), and liver (HepG2). mdpi.com In some cases, the cytotoxic effect of these derivatives surpassed that of the standard anticancer drug 5-fluorouracil. mdpi.com To assess the selectivity of these compounds, their effects on normal cell lines, such as WI-38, have also been evaluated, revealing a degree of toxic selectivity towards cancer cells. mdpi.com
For instance, certain N-(6(4)-indazolyl)benzenesulfonamide derivatives have been evaluated for their in vitro antiproliferative activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cell lines, with some compounds showing pharmacologically interesting activity. science.gov Similarly, novel 3-cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity, with some exhibiting promising results against the tested cancer cell lines. mdpi.com
The antiproliferative effects of these compounds are often quantified by determining their half-maximal inhibitory concentration (IC50) values. For example, some prenylated flavonoids have shown higher antiproliferative activity than cisplatin (B142131) against several cancer cell lines, including cisplatin-resistant ovarian cancer (A2780cis), breast cancer (MDA-MB-231 and T-47D), prostate cancer (PC-3), and colon cancer (HT-29). nih.gov
Interactive Table: Antiproliferative Activity of Selected Cyanopyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5c | PC-3 (Prostate Carcinoma) | Data not specified | mdpi.com |
| MDA-MB-231 (Breast Cancer) | Data not specified | mdpi.com | |
| HepG2 (Hepatocellular Carcinoma) | Data not specified | mdpi.com | |
| Compound 5e | PC-3 (Prostate Carcinoma) | Data not specified | mdpi.com |
| MDA-MB-231 (Breast Cancer) | Data not specified | mdpi.com | |
| HepG2 (Hepatocellular Carcinoma) | Data not specified, but noted as better than 5-FU | mdpi.com | |
| Sulfonamide 2c | A2780 (Ovarian Carcinoma) | Data not specified | science.gov |
| A549 (Lung Adenocarcinoma) | Data not specified | science.gov | |
| P388 (Murine Leukemia) | Data not specified | science.gov | |
| Xanthohumol | A2780cis (Ovarian) | Data not specified | nih.gov |
| MDA-MB-231 (Breast) | Data not specified | nih.gov | |
| T-47D (Breast) | Data not specified | nih.gov | |
| PC-3 (Prostate) | Data not specified | nih.gov |
Antimicrobial Efficacy Studies
The antimicrobial potential of compounds related to this compound has been explored. For instance, 2-Cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide has served as a key intermediate in the synthesis of various heterocyclic compounds that were subsequently evaluated for their antimicrobial properties. nih.gov These synthesized products were tested against a panel of microorganisms to determine their efficacy. nih.gov
The antimicrobial activity of newly synthesized compounds is often evaluated against a range of bacteria and fungi. For example, some pyrazolopyridine derivatives have been tested against Bacillus subtilis, Bacillus thuringiensis, Escherichia coli, Pseudomonas aeruginosa, and fungal strains like Botrytis and Fusarium. nih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against several Gram-positive bacteria, with some compounds exhibiting strong activity comparable to the antibiotic linezolid. nih.gov
Fungicidal activities of related acetamide (B32628) derivatives have also been reported. For example, certain thienyl-pyridine compounds demonstrated notable in vitro fungicidal activity against Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com
Cellular Pathway Activity Measurement (e.g., Apoptosis Induction)
A key mechanism through which cyanopyridine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies have shown that these compounds can induce morphological changes in cancer cells characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov
The induction of apoptosis is often dose- and time-dependent. For example, treating MCF-7 breast cancer cells with a 3-cyano-2-substituted pyridine derivative led to an increase in apoptosis with rising concentrations and longer exposure times. nih.gov The apoptotic potential of these compounds can be further confirmed using techniques like the TUNEL assay and Annexin V-FITC assays, which detect DNA fragmentation and the externalization of phosphatidylserine, respectively, both hallmarks of apoptosis. nih.govmdpi.complos.org
Furthermore, some cyanopyridine derivatives have been found to induce cell cycle arrest, often at the G2/M phase, and increase the DNA content in the pre-G1 phase, which is indicative of apoptosis. mdpi.com The molecular mechanism can involve the modulation of key regulatory proteins. For instance, certain novel 3-cyanopyridine derivatives have been shown to reduce the expression of survivin, an inhibitor of apoptosis protein (IAP), through proteasome-dependent degradation. mdpi.com This is often accompanied by a decrease in the expression of other IAP family proteins like Livin, XIAP, and c-IAP1. mdpi.com
Enzymatic Assays for Target Validation
Enzymatic assays are crucial for validating the molecular targets of this compound and its analogs. For instance, some derivatives have been investigated as potential inhibitors of enzymes like butyrylcholinesterase (BChE), which is a therapeutic target for Alzheimer's disease. researchgate.net Enzyme kinetics studies, such as the use of Lineweaver-Burk plots, can help determine the mechanism of inhibition, for example, whether a compound acts as a competitive, non-competitive, or mixed-type inhibitor. researchgate.net
In the context of cancer, phosphatidylinositol 3-kinase (PI3Kα) has emerged as a significant target. mdpi.com Novel N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated for their ability to inhibit PI3Kα. mdpi.com To confirm the binding target of anti-HIV derivatives of 2-(pyridin-3-yloxy)acetamide, HIV-1 reverse transcriptase (RT) inhibitory assays have been employed. nih.gov
Another important enzyme target in cancer therapy is poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell death. nih.gov The phenanthridinone derivative PJ34, an acetamide, is known to inhibit PARP-1 by competing with its natural substrate NAD+. nih.gov
Cellular Permeability and Uptake Studies
The goal of such studies is to understand how the compound crosses the cell membrane and its subsequent localization within the cell, for instance, in the nucleus. mdpi.com These studies are critical for optimizing the drug delivery properties of a compound.
Preclinical Research Models for N 6 Cyanopyridin 3 Yl Acetamide and Analogs
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research (excluding clinical outcomes)
In vitro ADME studies are crucial in early drug discovery to predict a compound's pharmacokinetic properties. These studies assess how a drug is absorbed, distributed, metabolized, and excreted by the body using non-clinical models.
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. These studies typically utilize liver microsomes, which contain key drug-metabolizing enzymes. The goal is to determine how quickly a compound is metabolized.
The introduction of a nitrogen atom into a phenyl ring to form a pyridyl group, a core component of N-(6-cyanopyridin-3-yl)acetamide, is a known strategy to enhance metabolic stability. nih.gov This modification can reduce lipophilicity and increase resistance to oxidative metabolism. nih.gov For instance, replacing an unsubstituted phenyl ring with a pyridyl group has been shown to significantly increase the metabolic half-life of compounds in human liver microsomes (HLM). nih.gov This is often due to blocking "metabolic soft spots" prone to hydroxylation. nih.gov Further modifications, such as the introduction of a second nitrogen atom to create a pyrimidyl analog, can lead to even greater metabolic stability. nih.gov
Table 1: Illustrative Metabolic Stability of Aromatic Compounds and Their Heterocyclic Analogs
| Compound Type | Modification | Effect on Metabolic Stability |
| Unsubstituted Phenyl Ring | Introduction of a nitrogen atom to form a pyridyl group | Increased metabolic half-life in HLM |
| Quinoxaline | Ring contraction to benzothiazole | Reduced in vivo clearance |
| Imidazopyridine | Scaffold-hopping to 1,2,4-triazolopyridine | Increased metabolic stability |
This table illustrates general principles of how structural modifications can impact metabolic stability, based on findings from related chemical scaffolds. nih.gov
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. researchgate.netnih.gov These cells differentiate to form a monolayer that mimics the intestinal epithelium, including the expression of drug transporters. researchgate.net The apparent permeability coefficient (Papp) is a key metric derived from these studies.
Generally, compounds are classified based on their Papp values:
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s
High Permeability: Papp > 10 x 10⁻⁶ cm/s
While specific Papp values for this compound are not available, studies on related cyanopyridine derivatives have been conducted. For example, a series of novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives were evaluated for their effects on Caco-2 cell viability. nih.gov While this study focused on cytotoxicity, it highlights the use of the Caco-2 model for evaluating compounds containing the cyanopyridine scaffold. nih.gov The majority of the tested compounds in this study demonstrated significant cytotoxicity against Caco-2 cells at higher concentrations, with IC50 values ranging from 2.612 µM to 8.394 µM for the most active compounds. nih.gov
Table 2: Cytotoxicity of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives in Caco-2 Cells
| Compound | IC50 (µM) |
| 4a | 2.612 |
| 4b | 4.807 |
| 4e | 3.866 |
| 4f | 5.090 |
Data from a study on cyanopyridine-based 1,3,4-oxadiazole derivatives, indicating their cytotoxic potential against the Caco-2 cancer cell line. nih.gov
Preclinical Efficacy Models (excluding human data)
Preclinical efficacy models are essential for demonstrating a drug candidate's potential therapeutic effect before human trials. These models aim to simulate human diseases in a controlled laboratory setting.
For oncology research, human tumor xenografts in immunocompromised mice are a common preclinical model. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated. For cyanopyridine analogs, studies have shown significant anticancer activity. For example, non-fused cyanopyridone derivatives have demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line and the HepG2 liver cancer cell line, with IC50 values in the low micromolar range. nih.gov
Table 3: In Vitro Anticancer Activity of Cyanopyridone Analogs
| Compound | Cell Line | IC50 (µM) |
| 5a | MCF-7 | 1.77 |
| 5e | MCF-7 | 1.39 |
| 6b | HepG2 | 2.68 |
| 5a | HepG2 | 2.71 |
Data from a study on the antiproliferative activities of cyanopyridone derivatives against human cancer cell lines. nih.gov
In the context of infectious diseases, animal models are used to assess a compound's ability to clear or inhibit the growth of a pathogen. For instance, heterocyclic compounds are being investigated for the treatment of helminth infections. google.com In a model for heartworm disease, the efficacy of a drug would be evaluated by its ability to kill the larval stages (L3 and L4) of the heartworm, thereby preventing the maturation of adult worms. google.com
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the desired biological response. The choice of biomarker is dependent on the drug's mechanism of action.
For cyanopyridine analogs with anticancer properties, if the mechanism of action involves the inhibition of specific kinases like VEGFR-2 or HER-2, then PD biomarkers would include the phosphorylation status of these kinases and their downstream signaling proteins in tumor tissue. nih.gov A reduction in the levels of phosphorylated VEGFR-2 or HER-2 would indicate target engagement.
In an anti-helminthic context, a key pharmacodynamic marker would be the reduction in the number of circulating microfilaria in the blood of infected animals. google.com This provides a direct measure of the drug's efficacy in eliminating the parasite.
Computational Chemistry and in Silico Approaches for N 6 Cyanopyridin 3 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.
While specific molecular docking studies on N-(6-cyanopyridin-3-yl)acetamide are not extensively available in public literature, the general methodology involves preparing the 3D structure of the ligand and the target protein. The active site of the protein, a pocket or groove where the ligand binds, is then defined. Docking algorithms subsequently sample a large number of possible conformations and orientations of the ligand within the active site.
For a compound like this compound, key interactions would likely involve its hydrogen bond donors and acceptors (the amide group and the pyridine (B92270) nitrogen) and aromatic interactions from the pyridine ring. The cyano group can also participate in polar interactions. The predicted binding pose would be the one that maximizes favorable interactions and minimizes steric clashes within the active site. For instance, studies on other cyanopyridine derivatives have highlighted their potential as kinase inhibitors, where interactions with the ATP-binding site are crucial. nih.gov
Scoring functions are mathematical methods used to approximate the binding affinity between the ligand and the protein. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding energy (ΔG_bind) is a more rigorous measure that can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
In the absence of specific data for this compound, an illustrative table based on typical docking studies of similar heterocyclic compounds is presented below.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG_bind) (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Pim-1 Kinase | -8.5 | -45.2 | VAL52, LYS67, ASP128 |
| Carbonic Anhydrase II | -7.9 | -38.7 | HIS94, HIS96, THR199 |
| Tyrosine Kinase (Generic) | -9.1 | -50.1 | LEU248, THR315, PHE382 |
This table is illustrative and does not represent experimentally validated data for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into its stability and the nature of the interactions. nih.gov Starting from the best-docked pose, an MD simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic motions over a period of nanoseconds.
Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding pocket, the persistence of key hydrogen bonds, and conformational changes in the protein upon ligand binding. For this compound, an MD simulation would be crucial to confirm the stability of the predicted binding pose and to identify any water-mediated interactions that might not be captured by docking alone. Studies on related compounds have used MD simulations to validate docking results and to provide a more detailed understanding of the binding mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a training set of molecules with known activities. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a predictive model. frontiersin.org
For this compound, a QSAR study would require a dataset of structurally similar cyanopyridine derivatives with measured biological activity against a specific target. The model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs by identifying the key molecular features that influence activity. While general QSAR studies on various classes of inhibitors exist, a specific model for this compound is not readily found in the literature. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net It provides a way to calculate various electronic properties that govern the reactivity and behavior of a molecule.
DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.
Furthermore, DFT can generate an electrostatic potential map, which shows the regions of positive and negative charge on the molecule's surface. For this compound, the nitrogen atoms and the oxygen atom are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The amide proton and aromatic protons would be regions of positive potential. While specific DFT data for this compound is not available, studies on similar molecules demonstrate the utility of this approach. digitellinc.com
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation |
| LUMO Energy | -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 D | Measure of molecular polarity |
This table contains hypothetical DFT data for illustrative purposes.
Non-Covalent Interaction (NCI) Studies
Non-covalent interactions (NCIs) are crucial in understanding the three-dimensional structure, stability, and intermolecular interactions of a compound. These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to a molecule's behavior in a biological system. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and NCI plot analysis are typically employed to visualize and quantify these forces.
However, a thorough search of scientific databases yielded no published NCI studies specifically focused on this compound. While research exists for other cyanopyridine and acetamide (B32628) derivatives, directly extrapolating those findings to the target compound would be scientifically unsound due to the unique electronic and steric properties conferred by its specific substitution pattern. nih.govnih.gov
In Silico ADMET Prediction
In silico ADMET prediction models are instrumental in early-stage drug discovery for forecasting the pharmacokinetic properties of a molecule. nih.gov These computational tools estimate how a compound will be absorbed, distributed throughout the body, metabolized, and ultimately excreted.
Despite the availability of various predictive software and online servers, no public-facing database or research article provides a specific ADMET profile for this compound. The following subsections detail the specific parameters for which data was sought but not found.
Absorption and Distribution Prediction
This section would typically include predicted data for parameters such as:
Human Intestinal Absorption (HIA): The percentage of the compound absorbed from the gut into the bloodstream.
Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.
Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross the protective barrier of the central nervous system.
Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood plasma, which affects its distribution.
No specific predicted values for these absorption and distribution parameters for this compound are available in the reviewed literature.
Metabolism Pathway Prediction
Predicting the metabolic fate of a compound is essential to identify potential active or toxic metabolites. This analysis typically involves identifying the most likely sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
There are no published studies that predict the metabolic pathways or the specific CYP isozymes responsible for the metabolism of this compound.
Excretion Route Prediction
This subsection would focus on the predicted primary routes of elimination for the compound and its metabolites from the body, such as renal (urine) or biliary (feces) excretion.
Information regarding the predicted excretion routes for this compound is not available in the public scientific domain.
While the outline provided a structured approach to detailing the computational and in silico properties of this compound, the foundational data required to populate these sections is currently absent from the scientific literature. The lack of specific research on this compound prevents a detailed analysis of its non-covalent interactions and its predicted ADMET profile. Future computational or experimental studies would be necessary to generate the data required for such an assessment.
Medicinal Chemistry and Drug Discovery Applications of N 6 Cyanopyridin 3 Yl Acetamide Scaffold
Lead Identification and Optimization Strategies
The journey from a chemical concept to a viable drug candidate begins with the identification and subsequent refinement of a lead compound. For scaffolds like N-(6-cyanopyridin-3-yl)acetamide, a combination of high-throughput screening and iterative chemical modification strategies are employed to enhance potency, selectivity, and drug-like properties.
High-Throughput Screening Campaigns
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of compounds to identify initial "hits" that interact with a biological target. While specific HTS campaigns that led to the discovery of this compound itself are not detailed in the available literature, this methodology represents a primary route for identifying novel scaffolds. HTS, along with its computational equivalent, virtual screening, allows researchers to filter vast chemical libraries for molecules that exhibit desired activity, which can then be optimized into lead compounds. youtube.com For instance, the discovery of various kinase inhibitors often begins with screening large compound collections to find starting points for medicinal chemistry efforts. nih.gov
Scaffold Hopping and Bioisosteric Replacement
Once an initial hit is identified, lead optimization often involves strategies like scaffold hopping and bioisosteric replacement to improve a molecule's characteristics. nih.gov Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally novel scaffold, which can lead to improved properties or new intellectual property. nih.govnih.gov Bioisosteric replacement is the substitution of one atom or functional group for another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity, metabolic stability, or other pharmacokinetic parameters. nih.govprinceton.edu
These strategies are highly relevant to the this compound scaffold. The key functional groups—the cyano group, the pyridine (B92270) ring, and the acetamide (B32628) linker—are all amenable to bioisosteric modification. For example, the nitrile group (-C≡N) is a classical bioisostere for various other groups, while the pyridine ring can be replaced with other five- or six-membered heterocycles to explore new chemical space and interactions with the target protein. cambridgemedchemconsulting.comnih.govyoutube.com
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Cyano (-C≡N) | Halogens (e.g., -Cl, -F), Trifluoromethyl (-CF₃), Alkyne | Modify electronics, lipophilicity, and metabolic stability. cambridgemedchemconsulting.comyoutube.com |
| Pyridine Ring | Pyrimidine, Pyrazole, Thiophene (B33073), Phenyl | Alter core geometry, hydrogen bonding capacity, and patentability. cambridgemedchemconsulting.comnih.gov |
| Acetamide Linker | Reverse Amide, Ester, Sulfonamide, Triazole | Change hydrogen bonding patterns, polarity, and resistance to hydrolysis. |
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is an alternative to HTS for hit identification. This method uses libraries of much smaller, lower molecular weight compounds ("fragments") to find weak but highly efficient binders to a biological target. researchgate.net These fragment hits serve as high-quality starting points that can be chemically "grown" or linked together to produce a highly potent lead compound. nih.gov
A key guiding principle in FBDD is the "Rule of Three" (Ro3), which suggests fragments should generally have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3. researchgate.net The this compound molecule (C₈H₈N₃O) has a molecular weight of approximately 162.17 g/mol , placing it squarely within the definition of a fragment. Its calculated properties also align well with the Ro3 criteria, making it an ideal candidate for FBDD campaigns. Researchers could identify this fragment binding to a target and then use structural information, for example from X-ray crystallography, to guide the elaboration of the fragment into a more complex and potent inhibitor. nih.gov
Rational Drug Design Paradigms
Rational drug design utilizes knowledge of a biological target or its ligands to guide the discovery of new drugs. This can be broadly divided into structure-based and ligand-based approaches.
Structure-Based Drug Design (SBDD)
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target macromolecule, typically a protein, which is often obtained through techniques like X-ray crystallography or NMR. nih.gov Molecular docking is a key SBDD method that computationally predicts the preferred orientation and binding affinity of a molecule within a target's binding site. nih.govrsc.org
The this compound scaffold and its derivatives have been extensively studied using SBDD, particularly in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in various cancers. nih.govnih.gov Docking simulations have shown that cyanopyridine derivatives can fit effectively into the ATP-binding pocket of PIM-1 kinase. nih.govnih.gov These studies reveal critical molecular interactions, such as hydrogen bonds between the pyridine nitrogen or amide groups and key amino acid residues in the kinase hinge region, which are essential for potent inhibition. nih.govnih.gov
Table 2: Representative Molecular Docking Insights for Cyanopyridine-Based PIM-1 Inhibitors
| Compound Derivative | Target | Key Interacting Residues (Predicted) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Cyanopyridine 3b | PIM-1 Kinase | Glu121, Val126, Lys67 | 0.13 µM | nih.gov |
| Cyanopyridine 4b | PIM-1 Kinase | (Not specified) | 0.72 µM | nih.gov |
| Cyanopyridine 4c | PIM-1 Kinase | (Not specified) | 0.81 µM | nih.gov |
Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution structure of the target, Ligand-Based Drug Design (LBDD) methods can be used. LBDD relies on knowledge of other molecules that bind to the target of interest. mdpi.com Two common LBDD techniques are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
3D-QSAR studies develop mathematical models that correlate the biological activity of a set of compounds with their 3D physicochemical properties. nih.govajrconline.org For a series of this compound analogs, a 3D-QSAR model could be built to predict the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov
Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to its target. youtube.comarxiv.org A pharmacophore model can be generated from a set of active this compound derivatives. This model then serves as a 3D query to screen virtual databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. youtube.comyoutube.com
Development of Chemical Probes from this compound Scaffold Remains an Unexplored Area of Research
Despite a thorough review of available scientific literature, no specific research has been found on the development and application of chemical probes derived from the this compound scaffold for the study of biological systems.
Chemical probes are essential small-molecule tools used to investigate the functions of proteins and other biomolecules within their native cellular environment. The development of such probes from a novel chemical scaffold is a significant undertaking in medicinal chemistry and chemical biology, typically involving extensive synthesis, optimization, and biological validation.
While the core structure of this compound contains functionalities, such as the cyanopyridine and acetamide groups, that are present in various biologically active molecules, its specific use as a foundational scaffold for chemical probes has not been documented in published research. Searches for derivatives and analogs of this compound being utilized for target identification or the elucidation of biological pathways have also yielded no specific results.
For context, research has been conducted on compounds with similar structural motifs. However, it is crucial to note that these are distinct molecules from this compound and their biological activities or applications cannot be extrapolated to the requested compound.
Research on Structurally Related Compounds
Studies on other cyanopyridine and acetamide derivatives have shown a range of biological activities. For instance, derivatives of 2-aminopyridine-3-carbonitrile have been investigated for their potential as kinase inhibitors, and various acetamide-containing compounds have been explored for their anti-inflammatory or antimicrobial properties.
One study detailed the synthesis and biological evaluation of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, a compound with a more complex structure, for its insecticidal activity against the cowpea aphid (Aphis craccivora). The findings from this research are summarized below.
Table 1: Insecticidal Activity of a Structurally Related Compound
| Compound | Target Organism | Exposure Time | LC50 (ppm) |
|---|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid nymphs | 24h | 0.192 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid nymphs | 48h | 0.041 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid adults | 24h | 1.233 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea aphid adults | 48h | 0.142 |
| Acetamiprid (Reference) | Cowpea aphid nymphs | 24h | 0.045 |
| Acetamiprid (Reference) | Cowpea aphid nymphs | 48h | 0.006 |
| Acetamiprid (Reference) | Cowpea aphid adults | 24h | 0.225 |
| Acetamiprid (Reference) | Cowpea aphid adults | 48h | 0.023 |
Data from a study on the insecticidal activity of a cyanopyridine derivative. This compound is not this compound.
This example illustrates the type of research conducted on related chemical classes, but it does not provide any information on the use of this compound as a chemical probe.
Advanced Spectroscopic and Crystallographic Investigations of N 6 Cyanopyridin 3 Yl Acetamide and Its Complexes
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While a specific crystal structure for N-(6-cyanopyridin-3-yl)acetamide is not publicly available in crystallographic databases as of this writing, the analysis of a closely related compound, N-(6-sulfamoylpyridin-3-yl)acetamide, reveals that density functional theory (DFT) optimized structures are highly consistent with experimental SC-XRD results. np-mrd.org For this compound, a hypothetical SC-XRD analysis would be expected to reveal a largely planar conformation, with the acetamide (B32628) group and the pyridine (B92270) ring being nearly coplanar to maximize electronic conjugation.
Key structural parameters that would be determined include:
The C-C and C-N bond lengths within the pyridine ring.
The geometry of the amide linkage (-NH-C=O), including the C-N and C=O bond lengths and the planarity of the amide group.
The bond length of the nitrile group (C≡N).
The dihedral angle between the plane of the pyridine ring and the plane of the acetamide group.
Table 9.1: Predicted Crystallographic Parameters for this compound (Note: These are estimated values based on similar known structures. Experimental verification is required.)
| Parameter | Predicted Value Range | Structural Feature |
| Pyridine C-N Bond Length | 1.33 - 1.35 Å | Heterocyclic ring |
| Cyano C≡N Bond Length | 1.14 - 1.16 Å | Nitrile group |
| Amide C=O Bond Length | 1.22 - 1.24 Å | Carbonyl group |
| Amide C-N Bond Length | 1.32 - 1.34 Å | Amide linkage |
| Dihedral Angle (Pyridine-Amide) | < 20° | Molecular planarity |
| H-Bond (N-H···N) Distance | 2.9 - 3.2 Å | Intermolecular interaction |
Solution-State Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For this compound, ¹H and ¹³C NMR would provide primary structural confirmation, while advanced 2D NMR techniques could elucidate conformational dynamics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the acetamide group. The pyridine ring protons would appear as a set of coupled multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The chemical shifts and coupling constants would be characteristic of a 1,2,4-trisubstituted benzene-like system. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the acetyl group would be a sharp singlet in the aliphatic region (around δ 2.2 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct resonances for each unique carbon atom. The pyridine ring carbons would resonate in the δ 110-155 ppm range. The cyano carbon is typically found further downfield (around δ 115-120 ppm), while the carbonyl carbon of the amide is significantly deshielded (δ 168-172 ppm). The methyl carbon would appear at a high field (around δ 25 ppm).
Conformational Dynamics: A key dynamic process in this compound is the restricted rotation around the C(aryl)-N(amide) bond and the amide (C-N) bond itself. At room temperature, this rotation might be slow on the NMR timescale, potentially leading to the observation of distinct conformers (rotamers). Variable-temperature NMR studies could be employed to study this dynamic behavior. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to establish through-space proximity between the amide N-H proton and the protons on the pyridine ring, confirming the preferred conformation in solution.
Table 9.2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ (Note: These are predicted values based on analogs like 3-Cyanopyridine (B1664610) and N-pyridin-3-ylacetamide. Experimental verification is required.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H2 (Pyridine) | ~8.9 | - |
| H4 (Pyridine) | ~8.3 | - |
| H5 (Pyridine) | ~7.8 | - |
| NH (Amide) | ~10.5 (broad s) | - |
| CH₃ (Acetyl) | ~2.15 (s) | ~24.5 |
| C2 (Pyridine) | - | ~152.0 |
| C3 (Pyridine) | - | ~140.0 |
| C4 (Pyridine) | - | ~145.0 |
| C5 (Pyridine) | - | ~118.0 |
| C6 (Pyridine) | - | ~125.0 |
| C≡N (Cyano) | - | ~117.0 |
| C=O (Carbonyl) | - | ~169.0 |
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would provide clear signatures for the key functional groups:
Amide Group: The N-H stretching vibration is expected as a sharp to medium band around 3300-3250 cm⁻¹. The C=O stretching vibration (Amide I band) would appear as a very strong, sharp absorption around 1680-1660 cm⁻¹. The N-H bending coupled with C-N stretching (Amide II band) would be found near 1550-1530 cm⁻¹.
Cyano Group: The C≡N stretching vibration gives a characteristic sharp band of medium intensity in the range of 2230-2220 cm⁻¹. This is a highly reliable diagnostic peak.
Pyridine Ring: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.
Aliphatic Group: The C-H stretching and bending vibrations of the methyl group would be present in their usual regions (~2960 cm⁻¹ and ~1370 cm⁻¹, respectively).
Table 9.3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Amide N-H | Stretch | 3300 - 3250 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 2980 - 2870 | Weak |
| Cyano C≡N | Stretch | 2230 - 2220 | Medium, Sharp |
| Amide C=O | Stretch (Amide I) | 1680 - 1660 | Strong, Sharp |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium-Strong |
| Amide N-H Bend | Bend (Amide II) | 1550 - 1530 | Medium-Strong |
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugated systems within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the cyanopyridine chromophore. Two main types of transitions are anticipated:
π→π* Transitions: These high-intensity absorptions arise from the conjugated π-system of the pyridine ring. They are typically observed in the 200-280 nm range for substituted pyridines. The presence of the electron-withdrawing cyano group and the electron-donating acetamide group would influence the exact position and intensity of these bands.
n→π* Transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to an anti-bonding π* orbital. These transitions typically occur at longer wavelengths (above 270 nm) and may appear as a shoulder on the more intense π→π* bands.
Analysis of related structures suggests that the primary absorption maxima (λ_max) would likely fall between 220 nm and 300 nm.
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
For this compound, the calculated monoisotopic mass is 175.0589 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₉H₇N₃O) by measuring this mass with high precision.
Fragmentation Analysis: Under ionization, the molecule will fragment in predictable ways, providing structural clues. Common fragmentation pathways would likely include:
α-Cleavage: Loss of the acetyl group (CH₃CO•, 43 Da) to yield a prominent fragment ion corresponding to the 5-amino-2-cyanopyridine radical cation.
Amide Bond Cleavage: Cleavage of the amide C-N bond can occur in two ways, leading to fragments corresponding to the cyanopyridinyl isocyanate ion or the acetamide cation.
Loss of CO: The carbonyl group can be lost as carbon monoxide (28 Da) from the parent ion or subsequent fragments.
Impurity Profiling: Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for detecting and identifying impurities. This is critical for quality control in synthesis. Potential impurities could include unreacted starting materials (e.g., 5-amino-2-cyanopyridine), by-products from side reactions, or degradation products.
Table 9.4: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Structure / Identity | Fragment Lost |
| 175 | [M]⁺ (Molecular Ion) | - |
| 133 | [M - CH₂=C=O]⁺ | Ketene (42 Da) |
| 119 | [C₆H₄N₂]⁺ (cyanopyridinyl fragment) | Acetamide radical (58 Da) |
| 92 | [C₅H₄N]⁺ | HCN from cyanopyridinyl fragment |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing N-(6-cyanopyridin-3-yl)acetamide, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Proton (¹H NMR) and carbon (¹³C NMR) spectra are critical for structural elucidation. For example, the compound exhibits distinct signals at δ 10.61 (s, NH), 8.81 (d, pyridine-H), and 2.12 (s, acetyl-CH₃) in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass (e.g., observed m/z 184.0490 [M+Na]⁺ vs. calculated 184.0487) .
- Melting Point (mp) : A sharp mp range (177–178°C) indicates purity .
- Data Table :
| Technique | Key Data |
|---|---|
| ¹H NMR | δ 10.61 (s, 1H), 8.81 (d, 1H), 8.24 (dd, 1H), 7.94 (d, 1H), 2.12 (s, 3H) |
| ¹³C NMR | δ 170.1 (C=O), 142.1 (C≡N), 24.5 (CH₃) |
| HRMS | m/z 184.0490 [M+Na]⁺ |
Q. What synthetic strategies are effective for preparing N-(6-cyanopyridin-3-yl)acetamide in laboratory settings?
- Methodological Answer :
- Condensation Reactions : React pyridine derivatives with cyanoacetic acid or acetamide precursors under mild acidic/basic conditions. For analogs, substitution reactions (e.g., halogen displacement) are common .
- Optimization : Use condensing agents (e.g., EDC/NHS) to enhance reaction efficiency, as seen in related acetamide syntheses .
Advanced Research Questions
Q. How can discrepancies in NMR data for N-(6-cyanopyridin-3-yl)acetamide across studies be resolved?
- Methodological Answer :
- Solvent and Temperature Effects : DMSO-d₆ vs. CDCl₃ can shift NH proton signals. Variable-temperature NMR (e.g., 298 K vs. elevated temps) may reveal conformational dynamics .
- Impurity Analysis : Check for residual solvents or unreacted intermediates via HRMS or HPLC. For example, trace cyanoacetic acid could alter δ values .
- Referencing Standards : Cross-validate with X-ray crystallography (if available) or computational NMR predictions .
Q. How can computational methods guide the design of N-(6-cyanopyridin-3-yl)acetamide derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking and MD Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to prioritize substituents (e.g., halogens, methoxy groups) for synthesis .
- Electronic Effects : Calculate Hammett constants (σ) for pyridine substituents to predict reactivity. For instance, cyano groups enhance electron-withdrawing properties, affecting binding affinity .
- Data Integration : Combine DFT-calculated parameters (e.g., HOMO-LUMO gaps) with experimental bioactivity data to refine SAR .
Q. What experimental approaches are used to study the conformational flexibility of N-(6-cyanopyridin-3-yl)acetamide in solution?
- Methodological Answer :
- Variable-Temperature NMR : Monitor signal splitting or coalescence to estimate energy barriers between conformers .
- NOESY/ROESY : Detect spatial proximity between pyridine and acetamide protons to map intramolecular interactions .
- Comparative Analysis : Contrast with solid-state data (e.g., X-ray) to assess solution vs. crystal packing effects .
Methodological Considerations
Q. How can researchers validate the stability of N-(6-cyanopyridin-3-yl)acetamide under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), or acidic/basic buffers. Monitor via LC-MS for decomposition products (e.g., hydrolysis to cyanoacetic acid) .
- Storage Recommendations : Store at –20°C under inert atmosphere, as bromo/chloro analogs degrade under prolonged light exposure .
Advanced Data Analysis
Q. How do substituents on the pyridine ring influence the bioactivity of N-(6-cyanopyridin-3-yl)acetamide analogs?
- Methodological Answer :
- Bioisosteric Replacement : Compare bromo (e.g., N-(6-bromopyridin-3-yl)acetamide) and chloro derivatives to assess halogen bonding effects .
- Activity Cliffs : Use IC₅₀ data from cytotoxicity assays (e.g., MTT) to identify substituents causing abrupt activity changes .
- Data Table :
| Substituent | Bioactivity Trend |
|---|---|
| –CN (cyano) | Enhanced enzyme inhibition |
| –Br (bromo) | Improved solubility but reduced potency |
| –Cl (chloro) | Increased metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
